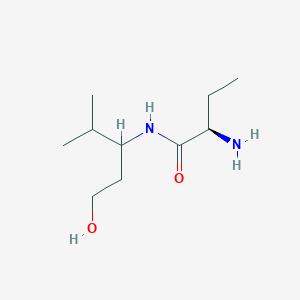
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide is a chemical compound that belongs to the class of amino acids. It is commonly referred to as L-Norvaline and is a non-proteinogenic amino acid. L-Norvaline is synthesized through a specific synthetic method and has been used in many scientific research applications.
Wirkmechanismus
L-Norvaline works by inhibiting the activity of arginase, an enzyme that breaks down arginine. By inhibiting arginase activity, L-Norvaline increases the availability of arginine, which is a precursor to nitric oxide production. Nitric oxide is a potent vasodilator, which means it relaxes the smooth muscles in blood vessels, leading to increased blood flow and improved cardiovascular health.
Biochemical and Physiological Effects
L-Norvaline has been shown to have many biochemical and physiological effects, including increased nitric oxide production, improved blood flow, and reduced oxidative stress. In addition, L-Norvaline has been shown to have anti-inflammatory properties, which can help reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using L-Norvaline in lab experiments is its ability to increase nitric oxide production, which can be useful in studying cardiovascular health and disease. In addition, L-Norvaline has been shown to have antioxidant properties, which can be useful in studying cellular damage and aging. However, one limitation of using L-Norvaline in lab experiments is its potential toxicity at high doses, which can affect experimental results.
Zukünftige Richtungen
There are many future directions for research on L-Norvaline, including its potential use as a therapeutic agent for cardiovascular disease and cancer. In addition, further research is needed to determine the optimal dose and duration of L-Norvaline supplementation for maximum health benefits. Finally, more research is needed to determine the safety and efficacy of L-Norvaline in human subjects.
Conclusion
L-Norvaline is a non-proteinogenic amino acid that has been shown to have many beneficial effects on cardiovascular health and oxidative stress. Its mechanism of action involves inhibiting arginase activity, which leads to increased nitric oxide production and improved blood flow. Although L-Norvaline has potential as a therapeutic agent, more research is needed to determine its safety and efficacy in human subjects.
Synthesemethoden
L-Norvaline is synthesized through the condensation of 2-methylbutyraldehyde and ethyl diazoacetate. The resulting product is then hydrolyzed to form L-Norvaline. This synthesis method has been used successfully in the laboratory and has been optimized for high yield.
Wissenschaftliche Forschungsanwendungen
L-Norvaline has been used in many scientific research applications, including studies on the regulation of nitric oxide production, the prevention of oxidative stress, and the inhibition of arginase activity. L-Norvaline has been shown to increase nitric oxide production by inhibiting arginase activity, which leads to increased blood flow and improved cardiovascular health. In addition, L-Norvaline has been shown to prevent oxidative stress by scavenging free radicals, which can protect against cellular damage and aging.
Eigenschaften
IUPAC Name |
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-4-8(11)10(14)12-9(5-6-13)7(2)3/h7-9,13H,4-6,11H2,1-3H3,(H,12,14)/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZSUJIFDZUBGZ-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CCO)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC(CCO)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)
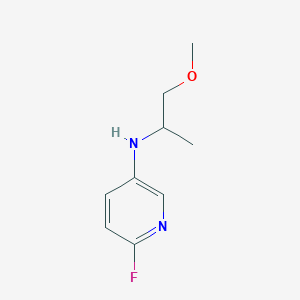
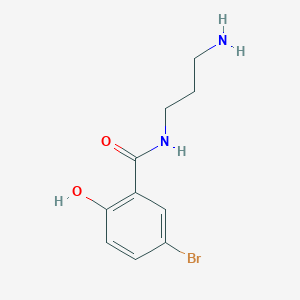
![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)
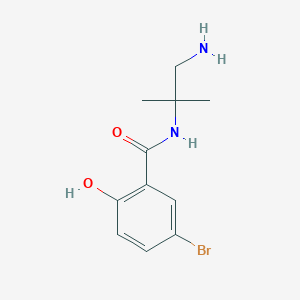
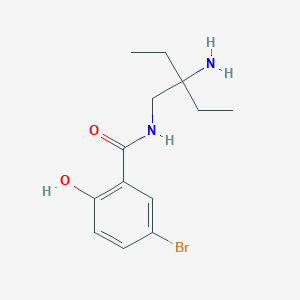
![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)
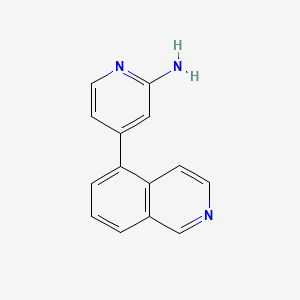

![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)